molecular formula C26H21N3O2 B2454393 5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 902278-22-2

5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Katalognummer B2454393
CAS-Nummer: 902278-22-2
Molekulargewicht: 407.473
InChI-Schlüssel: LIVOOFJFNWJQRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a two-component reaction. A bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .


Molecular Structure Analysis

The molecular formula of a similar compound is C28H25N3O2. The average mass is 435.517 Da and the monoisotopic mass is 435.194672 Da .


Physical And Chemical Properties Analysis

A similar compound has a density of 1.3±0.1 g/cm3, a boiling point of 605.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 90.1±3.0 kJ/mol and a flash point of 320.2±34.3 °C. The index of refraction is 1.675 and the molar refractivity is 128.6±0.5 cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

A novel compound named isoxazolquinoxalin (IZQ), structurally related to quinoxaline derivatives, was synthesized by combining 1-allyl-3-phenylquinoxalin-2(1H)-one and (E)-4-methylbenzaldehydeoxime in chloroform, followed by the addition of an aqueous solution of sodium hypochlorite. The synthesized compound was confirmed through H NMR, LC-MS spectra, and X-ray diffraction techniques, crystallizing in the monoclinic system with specific unit cell constants. Density Functional Theory (DFT) calculations were performed to determine the HOMO-LUMO energy levels, and various intermolecular interactions were analyzed using Hirshfeld surface studies and energy frameworks, indicating the stability of the compound and the dominance of certain interaction energies (Abad et al., 2021).

Antitubercular Activity

Synthesis and Antitubercular Evaluation

A study reported the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a one-pot Povarov reaction (imino-Diels-Alder reaction). These analogues were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing significant antitubercular activity, indicating the potential of quinoxaline derivatives in tuberculosis treatment (Kantevari et al., 2011).

Antioxidant and Anti-inflammatory Activities

Synthesis, Biological Evaluation, and Molecular Docking

New series of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds exhibited promising activities, with molecular docking studies revealing significant correlations between binding scores and biological activities. This suggests the therapeutic potential of quinoxaline derivatives as antioxidant and anti-inflammatory agents (Mahajan et al., 2016).

Molecular Structure and Stability

Computational and Experimental Study

The molecular structure of a series of 5-aryl-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-triones was characterized using various spectroscopic techniques and X-ray single crystal diffraction. DFT calculations were employed to optimize the geometry and establish the ground state energy and thermodynamic features, highlighting the preference for the regioselective formation of linear four fused rings over angular ones (Trilleras et al., 2017).

Eigenschaften

IUPAC Name

17-[(4-methylphenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-17-7-9-18(10-8-17)15-29-16-21-25(19-5-3-2-4-6-19)27-28-26(21)20-13-23-24(14-22(20)29)31-12-11-30-23/h2-10,13-14,16H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVOOFJFNWJQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.